Cas no 4643-30-5 (Oxiranemethanamine, N-1-naphthalenyl-)
Oxiranemethanamine, N-1-naphthalenyl- Chemical and Physical Properties
Names and Identifiers
-
- Oxiranemethanamine, N-1-naphthalenyl-
- 2-Oxiranemethanamine, N-1-naphthalenyl-
- G47146
- 950-306-1
- Z2896019742
- N-(oxiran-2-ylmethyl)naphthalen-1-amine
- N-[(oxiran-2-yl)methyl]naphthalen-1-amine
- EN300-7428161
- 4643-30-5
- N-((oxiran-2-yl)methyl)naphthalen-1-amine
-
- Inchi: 1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)14-8-11-9-15-11/h1-7,11,14H,8-9H2
- InChI Key: XAAQUYNDCDCWBJ-UHFFFAOYSA-N
- SMILES: O1CC1CNC1=C2C(C=CC=C2)=CC=C1
Computed Properties
- Exact Mass: 199.099714038Da
- Monoisotopic Mass: 199.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 24.6Ų
Oxiranemethanamine, N-1-naphthalenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7428161-0.05g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 0.05g |
$94.0 | 2024-05-24 | |
| Enamine | EN300-7428161-0.1g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 0.1g |
$140.0 | 2024-05-24 | |
| Enamine | EN300-7428161-0.25g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 0.25g |
$200.0 | 2024-05-24 | |
| Enamine | EN300-7428161-0.5g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 0.5g |
$374.0 | 2024-05-24 | |
| Enamine | EN300-7428161-1.0g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 1.0g |
$499.0 | 2024-05-24 | |
| Enamine | EN300-7428161-2.5g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 2.5g |
$978.0 | 2024-05-24 | |
| Enamine | EN300-7428161-5.0g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 5.0g |
$1448.0 | 2024-05-24 | |
| Enamine | EN300-7428161-10.0g |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 10.0g |
$2146.0 | 2024-05-24 | |
| Aaron | AR028KWC-50mg |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 50mg |
$155.00 | 2025-02-16 | |
| Aaron | AR028KWC-100mg |
N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
4643-30-5 | 95% | 100mg |
$218.00 | 2025-02-16 |
Oxiranemethanamine, N-1-naphthalenyl- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Oxiranemethanamine, N-1-naphthalenyl-
Oxiranemethanamine, N-1-naphthalenyl-
Oxiranemethanamine, N-1-naphthalenyl- (CAS No. 4643-30-5) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an oxirane (epoxide) group with a naphthalene moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The oxirane group in Oxiranemethanamine, N-1-naphthalenyl- contributes to its reactivity, particularly in nucleophilic ring-opening reactions. This makes the compound a promising candidate for use in polymer synthesis and as a building block in organic synthesis. The naphthalene moiety, on the other hand, adds aromaticity and stability to the molecule, enhancing its potential for applications in electronic materials and optoelectronics.
Recent studies have explored the use of Oxiranemethanamine, N-1-naphthalenyl- in the development of advanced materials. For instance, researchers have investigated its role in the synthesis of novel polymers with tailored mechanical and thermal properties. The compound's ability to undergo controlled polymerization under specific conditions has opened new avenues for its application in high-performance materials.
In addition to its role in polymer chemistry, Oxiranemethanamine, N-1-naphthalenyl- has also been studied for its potential in drug delivery systems. The compound's unique structure allows for the incorporation of bioactive molecules, enabling the design of targeted drug delivery vehicles with enhanced efficacy and reduced side effects.
The synthesis of Oxiranemethanamine, N-1-naphthalenyl- involves a multi-step process that typically begins with the preparation of naphthalene derivatives. The introduction of the oxirane group is achieved through epoxidation reactions, which can be carried out using various methods such as peracid oxidation or enzymatic catalysis. The choice of synthesis method depends on the desired purity and scalability of the process.
One of the most recent advancements in the synthesis of Oxiranemethanamine, N-1-naphthalenyl- involves the use of green chemistry principles. Researchers have developed environmentally friendly methods that minimize waste and reduce energy consumption during the synthesis process. These methods not only enhance the sustainability of production but also align with current trends toward eco-friendly chemical manufacturing.
The physical properties of Oxiranemethanamine, N-1-naphthalenyl- make it suitable for a wide range of applications. Its melting point and boiling point are within ranges that allow for easy handling under standard laboratory conditions. Additionally, its solubility characteristics make it compatible with various solvents commonly used in organic synthesis.
From a structural perspective, Oxiranemethanamine, N-1-naphthalenyl- exhibits a high degree of symmetry due to the planar nature of the naphthalene ring system. This symmetry contributes to its stability and predictable reactivity under different chemical conditions. The molecule's electronic structure has been extensively studied using computational chemistry techniques, providing insights into its potential for use in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Recent research has also focused on understanding the photophysical properties of Oxiranemethanamine, N-1-naphthalenyl-. Studies have shown that the compound exhibits strong fluorescence under UV light due to its aromatic system. This property makes it a candidate for applications in sensors and imaging technologies where fluorescent markers are required.
In conclusion, Oxiranemethanamine, N-1-naphthalenyl-, CAS No. 4643-30-5 is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as an important building block in modern organic chemistry. As research continues to uncover new properties and applications for this compound, it is likely to play an increasingly significant role in both academic and industrial settings.
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